molecular formula C27H21N B12571150 N-(4-Methylphenyl)-N-(naphthalen-1-yl)naphthalen-1-amine CAS No. 190974-18-6

N-(4-Methylphenyl)-N-(naphthalen-1-yl)naphthalen-1-amine

Cat. No.: B12571150
CAS No.: 190974-18-6
M. Wt: 359.5 g/mol
InChI Key: BYUPOQAUOOGCEQ-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-N-(naphthalen-1-yl)naphthalen-1-amine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a naphthalene ring system and a 4-methylphenyl group attached to a nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-N-(naphthalen-1-yl)naphthalen-1-amine typically involves the reaction of naphthalen-1-amine with 4-methylphenyl halides under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where naphthalen-1-amine reacts with 4-methylphenyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-N-(naphthalen-1-yl)naphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(4-Methylphenyl)-N-(naphthalen-1-yl)naphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-N-(naphthalen-1-yl)naphthalen-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-amine: A simpler analog without the 4-methylphenyl group.

    N-(4-Methylphenyl)naphthalen-1-amine: Lacks the second naphthalene ring.

    N-(naphthalen-1-yl)naphthalen-1-amine: Lacks the 4-methylphenyl group.

Uniqueness

N-(4-Methylphenyl)-N-(naphthalen-1-yl)naphthalen-1-amine is unique due to the presence of both the naphthalene ring system and the 4-methylphenyl group, which confer distinct chemical and physical properties. This combination allows for specific interactions and applications that are not possible with simpler analogs.

Properties

CAS No.

190974-18-6

Molecular Formula

C27H21N

Molecular Weight

359.5 g/mol

IUPAC Name

N-(4-methylphenyl)-N-naphthalen-1-ylnaphthalen-1-amine

InChI

InChI=1S/C27H21N/c1-20-16-18-23(19-17-20)28(26-14-6-10-21-8-2-4-12-24(21)26)27-15-7-11-22-9-3-5-13-25(22)27/h2-19H,1H3

InChI Key

BYUPOQAUOOGCEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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